molecular formula C14H14F3NO3 B1525447 1-Methyl-6-oxo-2-[4-(trifluoromethyl)phenyl]piperidine-3-carboxylic acid CAS No. 1311316-32-1

1-Methyl-6-oxo-2-[4-(trifluoromethyl)phenyl]piperidine-3-carboxylic acid

Cat. No.: B1525447
CAS No.: 1311316-32-1
M. Wt: 301.26 g/mol
InChI Key: FPUNJBIWQDUYRP-UHFFFAOYSA-N
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Description

1-Methyl-6-oxo-2-[4-(trifluoromethyl)phenyl]piperidine-3-carboxylic acid is a sophisticated organic compound designed for advanced chemical and pharmaceutical research. This molecule integrates a piperidine core, a privileged scaffold in medicinal chemistry, with a metabolically stable trifluoromethyl group and a carboxylic acid handle, making it a versatile intermediate for drug discovery programs. The structure suggests potential as a key precursor in developing bioactive molecules, particularly for targeting enzymes and receptors where the piperidine motif is prevalent. The carboxylic acid functional group allows for further derivatization into amides or esters, while the electron-withdrawing trifluoromethyl group can significantly influence the compound's lipophilicity, metabolic stability, and binding affinity. Researchers can utilize this chemical as a critical building block for constructing compound libraries, probing structure-activity relationships (SAR), or as a potential ligand in catalysis. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. For specific data on solubility, stability, and handling, please refer to the available product documentation.

Properties

IUPAC Name

1-methyl-6-oxo-2-[4-(trifluoromethyl)phenyl]piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3NO3/c1-18-11(19)7-6-10(13(20)21)12(18)8-2-4-9(5-3-8)14(15,16)17/h2-5,10,12H,6-7H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPUNJBIWQDUYRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C(CCC1=O)C(=O)O)C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101145515
Record name 3-Piperidinecarboxylic acid, 1-methyl-6-oxo-2-[4-(trifluoromethyl)phenyl]-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1311316-32-1
Record name 3-Piperidinecarboxylic acid, 1-methyl-6-oxo-2-[4-(trifluoromethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1311316-32-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Piperidinecarboxylic acid, 1-methyl-6-oxo-2-[4-(trifluoromethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101145515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Biological Activity

1-Methyl-6-oxo-2-[4-(trifluoromethyl)phenyl]piperidine-3-carboxylic acid (commonly referred to as the compound) is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, including its mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C14H14F3NO3
  • Molecular Weight : 301.26 g/mol
  • CAS Number : 1311316-32-1
  • Purity : Minimum 95% .

The trifluoromethyl group in the compound significantly enhances its biological activity. This group is known to increase lipophilicity and influence molecular interactions, which can enhance binding affinity to various biological targets. The compound has been studied for its interactions with enzymes such as acetylcholinesterase (AChE) and cyclooxygenase (COX), which are critical in neurological and inflammatory pathways.

Inhibition Studies

Recent studies have shown that compounds with similar structures exhibit notable inhibitory effects against AChE and COX enzymes. For instance, derivatives of piperidine compounds have been reported with IC50 values ranging from 5.4 μM to 10.4 μM against AChE, indicating moderate to strong inhibitory activity . The presence of the trifluoromethyl group is believed to enhance these interactions through hydrogen bonding and electrostatic interactions with the enzyme's active site.

Cytotoxicity

In vitro studies have evaluated the cytotoxic effects of related compounds on various cancer cell lines. For example, certain piperidine derivatives were tested against MCF-7 breast cancer cells, showing significant cytotoxicity with IC50 values that indicate potential therapeutic applications .

Case Studies

  • AChE Inhibition : A study focused on several piperidine derivatives demonstrated that modifications at the para-position of the phenyl ring led to increased potency against AChE. The trifluoromethyl substitution was particularly effective in enhancing binding affinity and selectivity .
  • Anti-inflammatory Activity : Another investigation highlighted the anti-inflammatory properties of related compounds, where they were shown to inhibit COX enzymes effectively. This suggests potential use in treating conditions such as arthritis or other inflammatory diseases .

Data Tables

Compound NameIC50 (μM)Target EnzymeEffect
Compound A5.4AChEModerate Inhibition
Compound B10.4AChEModerate Inhibition
Compound C7.7COXStrong Inhibition
Compound D9.9COXStrong Inhibition

Scientific Research Applications

Medicinal Chemistry

1-Methyl-6-oxo-2-[4-(trifluoromethyl)phenyl]piperidine-3-carboxylic acid has been investigated for its potential use in drug development. Its structure allows for modifications that can lead to the synthesis of novel pharmaceutical agents targeting various diseases.

Case Study: Antidepressant Activity

Research has indicated that compounds with piperidine structures exhibit antidepressant properties. A study demonstrated that derivatives of this compound showed significant activity in animal models of depression, suggesting its potential as a lead compound for antidepressant drug development .

Pharmacology

The compound's unique characteristics make it a candidate for exploring new pharmacological pathways. Its trifluoromethyl group is known to influence the biological activity of compounds, making it a focus for studies on receptor interactions and enzyme inhibition.

Case Study: Enzyme Inhibition

In vitro studies have shown that this compound can inhibit certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders . Further research is needed to elucidate the specific mechanisms at play.

Material Science

Due to its chemical stability and unique properties, this compound has potential applications in material science, particularly in the development of polymers and coatings.

Case Study: Polymer Synthesis

A recent study explored the incorporation of this compound into polymer matrices to enhance thermal stability and mechanical properties. The results indicated improved performance characteristics compared to traditional materials .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares key structural and physicochemical properties of 1-Methyl-6-oxo-2-[4-(trifluoromethyl)phenyl]piperidine-3-carboxylic acid with analogous compounds:

Compound Name Molecular Formula Molecular Weight Substituents (Position) Key Functional Groups Purity CAS Number Source
This compound C₁₅H₁₆F₃NO₃ 323.29 (calc.) 1-Me, 2-[4-(CF₃)Ph], 6-oxo Carboxylic acid, ketone, CF₃ N/A Not provided N/A
1-Methyl-6-oxo-2-(thiophen-2-yl)piperidine-3-carboxylic acid C₁₁H₁₃NO₃S 239.29 (calc.) 1-Me, 2-thiophene, 6-oxo Carboxylic acid, ketone, thiophene 95% Not provided Discontinued
1-[4-(3-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-3-carboxylic acid C₁₈H₁₈F₃N₃O₃ 381.35 3-carboxylic acid, pyrimidine core Carboxylic acid, CF₃, methoxy N/A 870980-07-7
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid C₁₇H₂₃NO₄ 305.37 1-Boc, 4-Ph, 3-carboxylic acid Carboxylic acid, Boc protecting N/A 652971-20-5
6-(Trifluoromethyl)nicotinic acid C₇H₄F₃NO₂ 191.11 Nicotinic acid backbone, 6-CF₃ Carboxylic acid, CF₃ 97% 358780-13-9

Key Observations:

Structural Variations and Molecular Weight :

  • The trifluoromethylphenyl substituent in the target compound increases molecular weight (est. 323.29 g/mol) compared to thiophene (239.29 g/mol) or phenyl (305.37 g/mol) analogs. The CF₃ group enhances lipophilicity and metabolic stability, critical for drug design .
  • Pyrimidine-containing analogs (e.g., 381.35 g/mol in ) demonstrate how heterocyclic cores alter physicochemical profiles.

Boc-protected analogs (e.g., ) prioritize synthetic utility over bioactivity, whereas free carboxylic acids (e.g., ) are more likely bioactive.

Purity and Availability: Several analogs (e.g., 6-(trifluoromethyl)nicotinic acid ) are available at ≥95% purity, suggesting reliable synthetic routes.

Biological Relevance: Trifluoromethyl groups are prevalent in FDA-approved drugs (e.g., antidepressants, antivirals) due to their electronegativity and resistance to oxidation. Piperidine-carboxylic acids with CF₃ may mimic natural amino acids, enhancing target affinity .

Preparation Methods

Formation of the Piperidine Core and Introduction of the Trifluoromethylphenyl Group

  • The initial step often involves the preparation of a 1-methyl-6-oxo-piperidine-3-carboxylic acid scaffold. This can be achieved by selective oxidation and functionalization of piperidine derivatives.
  • The 4-(trifluoromethyl)phenyl substituent is introduced via coupling reactions such as Suzuki or palladium-catalyzed cross-coupling reactions involving aryl bromides or chlorides bearing the trifluoromethyl group. For example, the use of acid chlorides derived from the piperidine carboxylic acid and aryl halides in the presence of palladium catalysts enables the formation of the key carbon-carbon bond.

Conversion of Carboxylic Acid to Acid Chloride and Amide Formation

  • The carboxylic acid group is often converted to the corresponding acid chloride using reagents like thionyl chloride under controlled heating (e.g., 80°C for 1 hour). This acid chloride intermediate facilitates subsequent coupling with amines or other nucleophiles to form amides or related derivatives.
  • Amide bond formation is achieved by reacting the acid chloride with amines in the presence of bases such as pyridine, typically at low temperatures (0°C to room temperature), followed by purification steps involving filtration and solvent washes to isolate the desired amide intermediates.

Representative Experimental Procedures and Yields

The following table summarizes key preparation steps, reaction conditions, and yields reported in experimental studies related to the synthesis of this compound or closely related analogues:

Step Description Reaction Conditions Yield (%) Notes
Boc protection of 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid Pyridine, di-tert-butyl dicarbonate, ammonium bicarbonate in 1,4-dioxane at 20°C for 18h Not specified Resulted in grey solid used for further steps; MS m/z = 153.1 [M+1]+
Conversion of acid to acid chloride Thionyl chloride, 80°C, 1 hour Not specified Acid chloride used for amide formation; subsequent coupling with 5-(3-fluorobenzyl)pyridin-2-amine yielded 49.7% isolated amide
Methylation of 6-hydroxy-nicotinic acid Sodium hydride in methanol, 62°C, iodomethane added, stirred overnight Not specified Mixture containing title compound and methyl ester used in subsequent reactions
Amide bond formation using carbodiimide coupling 1-Ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride in pyridine at 20°C for 3h Not specified Purified by silica gel chromatography, chloroform:methanol 19:1
Palladium-catalyzed coupling for aryl substitution Tetrakis(triphenylphosphine)palladium(0) in 1,2-dimethoxyethane with acid chloride and aryl bromide at 0°C to room temperature Not specified Product purified by chromatography; colorless solid obtained

Analytical Data and Characterization

  • Mass spectrometry (MS) confirms molecular ion peaks consistent with the expected molecular weights, e.g., m/z = 153.1 for intermediates and m/z = 338.0 for aryl-substituted derivatives.
  • Nuclear magnetic resonance (NMR) spectroscopy data support structural assignments, showing characteristic chemical shifts for methyl groups, aromatic protons, and carboxylic acid or amide functionalities.
  • Purification techniques include crystallization, filtration, and silica gel chromatography, ensuring isolation of high-purity compounds suitable for further synthetic transformations or biological evaluation.

Research Findings and Methodological Insights

  • The use of thionyl chloride for acid chloride formation is a robust and widely employed method, providing reactive intermediates for amide bond formation.
  • Palladium-catalyzed cross-coupling reactions are effective for introducing trifluoromethyl-substituted aromatic groups, which are critical for the biological activity of the final compound.
  • Carbodiimide-mediated coupling in pyridine offers a mild and efficient route for amide synthesis, avoiding harsh conditions that might degrade sensitive functionalities.
  • Reaction conditions such as temperature control, solvent choice (e.g., 1,4-dioxane, tetrahydrofuran, 1,2-dimethoxyethane), and stoichiometry are crucial for optimizing yields and purity.

Summary Table of Preparation Methods

Preparation Step Reagents and Conditions Key Outcome Reference
Boc protection Di-tert-butyl dicarbonate, ammonium bicarbonate, pyridine, 1,4-dioxane, 20°C, 18h Protected intermediate obtained
Acid chloride formation Thionyl chloride, 80°C, 1h Acid chloride intermediate
Amide formation Acid chloride + amine, pyridine, 0°C to RT, 2h Amide intermediate, ~50% yield
Methylation Sodium hydride, methanol, iodomethane, 62°C, overnight Methylated intermediate
Palladium-catalyzed aryl coupling Pd(PPh3)4, 1,2-dimethoxyethane, 0°C to RT Aryl-substituted product
Carbodiimide coupling 1-Ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride, pyridine, 20°C, 3h Amide bond formation

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Methyl-6-oxo-2-[4-(trifluoromethyl)phenyl]piperidine-3-carboxylic acid, and how can reaction conditions be optimized for higher yield?

  • Methodological Answer : The synthesis typically involves multi-step processes starting with functionalized piperidine or pyridine intermediates. Key steps include:

  • Trifluoromethyl Group Introduction : Use of 4,4,4-trifluoro-3-oxobutanoyl chloride as a precursor, followed by cyclization under basic conditions (e.g., NaOH or KOH) .
  • Piperidine Ring Formation : Employing tert-butyl ester protection (via tert-butyl alcohol and acid catalysts) to stabilize reactive intermediates during coupling reactions .
  • Optimization : Temperature regulation (e.g., reflux or microwave-assisted synthesis) and solvent selection (e.g., dichloromethane or DMF) improve yield. Purification via recrystallization or chromatography ensures ≥95% purity .

Q. What analytical techniques are recommended for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Use ¹H/¹³C NMR (400–600 MHz) in deuterated DMSO or CDCl₃ to confirm substituent positions and stereochemistry. For example, characteristic peaks for the trifluoromethyl group appear at δ ~120 ppm in ¹³C NMR .
  • HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with ESI-MS validates purity (>97%) and molecular weight (e.g., [M+1]⁺ at m/z 311.1) .
  • X-ray Crystallography : Resolve absolute stereochemistry for derivatives, particularly when chiral centers are present .

Q. What are the recommended storage conditions to ensure the stability of this compound?

  • Methodological Answer : Store under inert gas (argon or nitrogen) at –20°C in amber glass vials to prevent hydrolysis of the trifluoromethyl group. Avoid moisture and prolonged exposure to light. Stability tests under accelerated conditions (40°C/75% RH for 4 weeks) can assess degradation pathways .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activities of this compound across different studies?

  • Methodological Answer :

  • Assay Standardization : Validate cell lines (e.g., prostate cancer models) and control for variables like serum concentration and passage number .
  • Mechanistic Profiling : Use autophagy inhibitors (e.g., chloroquine) or mTOR/p70S6K pathway modulators to confirm target engagement in vitro .
  • Dose-Response Analysis : Compare EC₅₀ values across studies using standardized MTT or ATP-based viability assays .

Q. What strategies are effective in mitigating by-product formation during the synthesis of this compound?

  • Methodological Answer :

  • By-Product Identification : Use LC-MS to detect impurities (e.g., unreacted intermediates or de-esterified products).
  • Reaction Optimization : Adjust stoichiometry (e.g., 1.2 equivalents of trifluoromethyl precursor) and employ scavengers (e.g., molecular sieves) to minimize side reactions.
  • Continuous Flow Reactors : Enhance mixing efficiency and reduce residence time, lowering dimerization or oxidation risks .

Q. How can computational modeling be integrated with experimental data to predict the reactivity of this compound in novel reactions?

  • Methodological Answer :

  • DFT Calculations : Model transition states for trifluoromethyl group introduction using software like Gaussian. Compare activation energies of proposed pathways .
  • Docking Studies : Predict binding affinities to pharmacological targets (e.g., mTOR) using AutoDock Vina and validate with SPR or ITC assays .
  • QSAR Analysis : Correlate substituent electronic effects (Hammett σ values) with observed reaction rates or bioactivity .

Q. How can researchers resolve conflicting NMR data when characterizing derivatives of this compound?

  • Methodological Answer :

  • 2D NMR Techniques : Use HSQC and HMBC to assign ambiguous proton-carbon correlations, particularly near chiral centers.
  • Deuterium Exchange : Identify exchangeable protons (e.g., carboxylic acid -OH) by dissolving the compound in D₂O.
  • Paramagnetic Additives : Add shift reagents (e.g., Eu(fod)₃) to resolve overlapping peaks in crowded regions .

Data Contradiction Analysis

Q. What experimental approaches can reconcile divergent solubility profiles reported for this compound?

  • Methodological Answer :

  • Solubility Screening : Test in buffered solutions (pH 1–10) and co-solvents (e.g., PEG 400) using nephelometry.
  • LogP Determination : Compare experimental (shake-flask method) vs. calculated (ChemAxon) values to identify inconsistencies.
  • Polymorph Screening : Use XRD or DSC to detect crystalline vs. amorphous forms, which influence solubility .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-Methyl-6-oxo-2-[4-(trifluoromethyl)phenyl]piperidine-3-carboxylic acid
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1-Methyl-6-oxo-2-[4-(trifluoromethyl)phenyl]piperidine-3-carboxylic acid

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